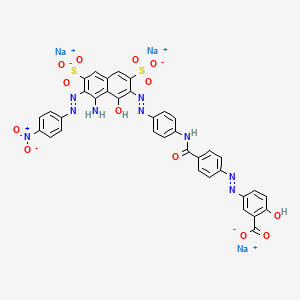
3-Oxo-2,5-dihydro-1H-3lambda~5~-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 2,5-dihydro-, 3-oxide is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
The synthesis of 1H-Imidazole, 2,5-dihydro-, 3-oxide can be achieved through several methods:
-
Synthetic Routes and Reaction Conditions
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form imidazole derivatives.
Wallach Synthesis: This method uses the reaction of glyoxal with ammonia and an aldehyde.
Dehydrogenation of Imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
-
Industrial Production Methods
- Industrial production often involves the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient synthesis and minimal by-products .
Analyse Des Réactions Chimiques
1H-Imidazole, 2,5-dihydro-, 3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the 3-oxide group to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1H-Imidazole, 2,5-dihydro-, 3-oxide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparaison Avec Des Composés Similaires
1H-Imidazole, 2,5-dihydro-, 3-oxide can be compared with other similar compounds:
-
Similar Compounds
1H-Imidazole: The parent compound without the 3-oxide group.
1H-Imidazole, 2,5-dihydro-: The reduced form of the compound.
1H-Imidazole, 3-oxide: Another oxide derivative with different substitution patterns.
-
Uniqueness: : The presence of the 3-oxide group in 1H-Imidazole, 2,5-dihydro-, 3-oxide imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. This makes it distinct from other imidazole derivatives .
Propriétés
Numéro CAS |
65992-28-1 |
|---|---|
Formule moléculaire |
C3H6N2O |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
3-oxido-2,5-dihydro-1H-imidazol-3-ium |
InChI |
InChI=1S/C3H6N2O/c6-5-2-1-4-3-5/h2,4H,1,3H2 |
Clé InChI |
NIJORWPCTQFNAI-UHFFFAOYSA-N |
SMILES canonique |
C1C=[N+](CN1)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)








![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)



